molecular formula C56H91N15O20 B7881952 Bradykinin triacetate trihydrate

Bradykinin triacetate trihydrate

Cat. No.: B7881952
M. Wt: 1294.4 g/mol
InChI Key: QUZWTNIBXNHJDJ-OBBHPANMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bradykinin triacetate trihydrate is a synthetic derivative of bradykinin, a peptide that plays a crucial role in various physiological processes, including vasodilation, inflammation, and pain mediation. The compound has the molecular formula C56H91N15O20 and a molecular weight of 1294.41 g/mol . It is often used in scientific research to study the effects of bradykinin and its analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bradykinin triacetate trihydrate is typically synthesized using solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield . The process involves attaching the C-terminal amino acid to an insoluble resin and sequentially adding protected amino acids. The t-butyloxycarbonyl (Boc) group is commonly used for amino acid protection during the synthesis .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale SPPS techniques. The process is automated to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥96.0% .

Chemical Reactions Analysis

Types of Reactions

Bradykinin triacetate trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form.

    Substitution: Nucleophilic substitution reactions can modify specific amino acid residues in the peptide chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in buffered solutions.

    Substitution: Various nucleophiles, such as amines or thiols, under mild conditions.

Major Products

The major products formed from these reactions include modified peptides with altered biological activities, which are useful for studying the structure-activity relationships of bradykinin and its analogs .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Bradykinin: The parent compound, involved in similar physiological processes.

    Kallidin: Another kinin peptide with similar biological activities.

    Des-Arg9-bradykinin: A metabolite of bradykinin that selectively activates B1 receptors.

Uniqueness

Bradykinin triacetate trihydrate is unique due to its acetylated form, which enhances its stability and bioavailability compared to the parent compound. This makes it a valuable tool for studying the pharmacological effects of bradykinin and its analogs in various experimental settings .

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N15O11.3C2H4O2.3H2O/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;3*1-2(3)4;;;/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);3*1H3,(H,3,4);3*1H2/t32-,33-,34-,35-,36-,37-,38-,39-;;;;;;/m0....../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZWTNIBXNHJDJ-OBBHPANMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H91N15O20
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1294.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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